molecular formula C25H26O5 B1141723 2,3,5-Tri-O-benzyl-D-lyxofuranose CAS No. 115563-43-4

2,3,5-Tri-O-benzyl-D-lyxofuranose

Cat. No. B1141723
M. Wt: 406.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2,3,5-Tri-O-benzyl-D-lyxofuranose involves multiple steps starting from basic sugar derivatives. For example, an efficient method for the synthesis involves starting with 2,3,5-tri-O-benzyl-D-ribofuranose and using [catecholato(2−)-O,O′]oxotitanium and trifluoromethanesulfonic anhydride for stereoselective transformation (Suda & Mukaiyama, 1993). Another approach includes the reaction of 5-O-acetyl-1,2-anhydro-3-O-benzyl-beta-D-lyxofuranose with various reagents to yield a series of protected glycosides in almost quantitative yields (Ning & Kong, 2001).

Molecular Structure Analysis

The molecular structure of 2,3,5-Tri-O-benzyl-D-lyxofuranose is characterized by the presence of three benzyl groups, which significantly influence its physical and chemical properties. The crystallization of related compounds, such as 2,3,5-tri-O-benzyl-d-xylofuranose, has allowed for detailed structural analysis, providing insight into the stereochemistry and conformational preferences of these modified sugars (Taffoureau et al., 2022).

Chemical Reactions and Properties

2,3,5-Tri-O-benzyl-D-lyxofuranose participates in a variety of chemical reactions, serving as a key intermediate in the synthesis of more complex molecules. Its reactivity is significantly enhanced by the benzyl protecting groups, which can be selectively removed or modified to introduce new functional groups. For example, it can undergo nucleophilic substitution reactions to yield a wide range of derivatives, showcasing its versatility as a synthetic building block (Brimacombe et al., 1968).

Scientific Research Applications

  • 2,3,5-Tri-O-benzyl-D-lyxofuranose has been used in the synthesis of various sugar derivatives, including 2,3,5-Tri-O-benzyl-L-lyxofuranose and methyl 2,3,5-Tri-O-benzyl-L-lyxofuranoside, demonstrating its versatility in carbohydrate chemistry (Hughes & Speakman, 1967).

  • It plays a role in the preparation of novel 4′-thio-L-lyxo pyrimidine nucleosides, highlighting its potential in the development of new nucleoside analogues (Wirsching et al., 2001).

  • The compound has been used in the stereoselective synthesis of 4-C-methyl-2,3,5-Tri-O-benzyl-D-ribofuranose and 4-C-methyl-2,3,5-Tri-O-benzyl-L-lyxofuranose, indicating its importance in the synthesis of stereoselectively modified sugars (Boyer et al., 2003).

  • Research has shown its use in the synthesis of 1-azido-2,3,5-tri-O-benzoyl-α-D-lyxofuranose, contributing to the field of azidosugar synthesis (Nys & Verheijden, 2010).

  • Its derivatives have been explored in the design, synthesis, and evaluation of antiviral activity of alpha-nucleosides, showing its potential application in antiviral drug development (Migawa et al., 1998).

  • The compound has also been employed in the catalytic stereoselective glycosylation of alcohols, which is significant for the synthesis of various β-ribofuranosides (Uchiro & Mukaiyama, 1996).

  • It has been utilized in the synthesis of peracylated fluorodeoxy pentofuranosides, indicating its use in the synthesis of fluorinated sugars (Mikhailopulo et al., 1995).

  • The compound is involved in the synthesis of glycosyl cyanides and C-allyl glycosides, demonstrating its application in the field of glycosylation chemistry (Araki et al., 1985).

Safety And Hazards

2,3,5-Tri-O-benzyl-D-lyxofuranose is for R&D use only and not for medicinal, household or other use7.


properties

IUPAC Name

(3S,4R,5S)-3,4,5-tris(phenylmethoxy)oxolan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c26-24-22(27-16-19-10-4-1-5-11-19)23(28-17-20-12-6-2-7-13-20)25(30-24)29-18-21-14-8-3-9-15-21/h1-15,22-26H,16-18H2/t22-,23+,24?,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJKMDPQFZBQOK-NPZNXQLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@@H](C(O[C@@H]2OCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Tri-O-benzyl-D-lyxofuranose

Citations

For This Compound
8
Citations
A Boschetti, F Nicotra, L Panza… - The Journal of Organic …, 1988 - ACS Publications
A new C-glycosylation procedure, which involves vinylation of a properly protected aldopentose and mercu-riocyclization of the obtained glycoenitol, is described; it allows C-…
Number of citations: 58 pubs.acs.org
A Mallick, Y Mallikharjunarao… - European Journal of …, 2016 - Wiley Online Library
O‐Acetylfuranoses and pyranose 1,2‐orthoesters were activated with an Au III halide/phenylacetylene relay catalyst system, and they acted as excellent glycosyl donors. Thus, 1‐O‐…
ER van Rijssel, P van Delft, DV van Marle… - The Journal of …, 2015 - ACS Publications
The Lewis acid mediated reduction of ribose-, arabinose-, xylose-, and lyxose-derived methyl and phenyl ketofuranoses with triethylsilane as nucleophile was found to proceed with …
Number of citations: 31 pubs.acs.org
N Oka, K Suzuki, A Mori, K Ando - European Journal of Organic …, 2021 - Wiley Online Library
Glycosyl sulfones are important intermediates in the synthesis of various sugar derivatives. However, their 1,2‐cis‐isomers have not been extensively studied because of lower …
WC Wei, CC Chang - European Journal of Organic Chemistry, 2017 - Wiley Online Library
A chemical synthesis of ketopentose‐5‐phosphates that are involved in the pentose phosphate pathway has been developed. The ketopentose phosphates, d‐ribulose‐5‐phosphate …
Y Mahdavi Amiri - 2015 - summit.sfu.ca
The synthesis of candidate inhibitors of Mycobacterium tuberculosis cell-wall biosynthesis as potential therapeutic agents for the treatment of tuberculosis is presented. A critical …
Number of citations: 0 summit.sfu.ca
E van Rijssel - scholarlypublications …
Electronic effects of functional groups within a molecule control both the 3-dimensional structure and reactivity of the molecule. These electronic effects are dependent on the nature, …
ER Rijssel - Organic letters, 2013 - scholarlypublications …
Furanoses, five-membered ring carbohydrates, are ubiquitous in nature. They form characteristic motifs in many bacterial and plant oligo-and polysaccharides, while they are absent in …

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